molecular formula C20H21N3O4S B2959766 N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide CAS No. 865173-62-2

N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide

Cat. No.: B2959766
CAS No.: 865173-62-2
M. Wt: 399.47
InChI Key: WLYKXXKJAUUHQH-MRCUWXFGSA-N
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Description

N-[(2Z)-3-(2-Ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide is a benzothiazole-derived compound featuring a nitro group at the 6-position, a 2-ethoxyethyl substituent at the 3-position, and a propanamide side chain conjugated to a phenyl group. The (2Z)-configuration of the benzothiazole-imine moiety is critical for its stereoelectronic properties, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-2-27-13-12-22-17-10-9-16(23(25)26)14-18(17)28-20(22)21-19(24)11-8-15-6-4-3-5-7-15/h3-7,9-10,14H,2,8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYKXXKJAUUHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide typically involves multi-step organic reactions. The starting materials often include 2-ethoxyethylamine, nitrobenzene, and benzothiazole derivatives. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which may change the compound’s properties.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide has several scientific research applications:

    Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Medicine: The compound is explored for its therapeutic potential, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzothiazole Derivatives

A. N-[(2Z)-6-Ethyl-3-methyl-1,3-benzothiazol-2(3H)-ylidene]-3-(phenylsulfonyl)propanamide ()

  • Molecular Formula : C₁₉H₂₀N₂O₃S₂
  • Key Features :
    • Substituents: 6-ethyl, 3-methyl on benzothiazole; phenylsulfonyl-propanamide.
    • Comparison :
  • The ethyl and methyl substituents reduce steric hindrance relative to the ethoxyethyl group, possibly improving membrane permeability but reducing solubility .

B. N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Derivatives ()

  • Example : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
  • Key Features :
    • Trifluoromethyl (strong electron-withdrawing) group at the 6-position; acetamide linker.
    • Comparison :
  • The trifluoromethyl group increases metabolic stability compared to the nitro group but may reduce reactivity in nucleophilic environments.
  • Acetamide (vs.
Functional Group Variations

A. 4-(Diethylsulfamoyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide ()

  • Molecular Formula : C₂₂H₂₈N₄O₆S₃
  • Key Features :
    • Dual sulfamoyl groups at the 4- and 6-positions; ethoxyethyl substituent.
    • Comparison :
  • Sulfamoyl groups enhance solubility via hydrogen bonding, contrasting with the nitro group’s role in redox reactivity.

B. Ethyl 2-[2-(4-[Butyl(methyl)sulfamoyl]phenyl)carbonylimino]-1,3-benzothiazol-3-yl]ethanoate ()

  • Key Features: Ester (ethanoate) terminus; butyl(methyl)sulfamoylphenyl group. Comparison:
  • The ester group increases hydrophobicity, reducing aqueous solubility compared to the target’s propanamide.
  • The bulky sulfamoyl group may sterically hinder target binding but improve metabolic stability .
Physicochemical and Pharmacokinetic Properties
Compound Molecular Weight Key Functional Groups Solubility Predictors
Target Compound ~440 (estimated) Nitro, ethoxyethyl, propanamide Moderate (ethoxyethyl enhances)
N-[(2Z)-6-Ethyl-3-methyl... () 388.50 Ethyl, methyl, phenylsulfonyl Low (alkyl groups reduce polarity)
N-(6-Trifluoromethyl... () ~350 (estimated) Trifluoromethyl, acetamide Low (CF₃ reduces polarity)
4-Diethylsulfamoyl... () 540.68 Sulfamoyl, ethoxyethyl High (sulfamoyl H-bond donors)

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide is a synthetic organic compound that belongs to the class of sulfonamides. Its complex molecular structure incorporates multiple functional groups that contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a tetrahydroquinoline moiety linked to a benzenesulfonyl group and a dimethylpropanamide side chain. The unique combination of these structural elements is believed to influence its biological properties significantly.

Antitumor Activity

Several studies have explored the antitumor potential of related compounds. For example, derivatives of tetrahydroquinoline have shown promising results in inhibiting cancer cell proliferation. The mechanisms typically involve the modulation of key signaling pathways and the induction of apoptosis in cancer cells.

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AA549 (Lung Cancer)5.0Apoptosis induction
Compound BHCC827 (Lung Cancer)6.5Topoisomerase inhibition
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamideTBDTBDTBD

Enzyme Inhibition

The compound may interact with various enzymes due to its functional groups. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition leads to bacteriostatic effects and has been a target for drug development against bacterial infections.

Case Studies

Recent studies have highlighted the biological activities of similar compounds:

  • Study on Benzimidazole Derivatives : A study evaluated the antitumor activity of benzimidazole derivatives in human lung cancer cell lines and found significant cytotoxic effects at low concentrations. The study reported IC50 values ranging from 5 to 10 µM across different cell lines .
  • Antimicrobial Activity Assessment : Another research focused on a series of tetrahydroquinoline derivatives that demonstrated antimicrobial properties against various bacterial strains. The findings suggested that structural modifications could enhance efficacy .

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